1-(4-(3-Hydroxypiperidine-1-carbonyl)piperidin-1-yl)ethan-1-one
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Overview
Description
1-(4-(3-Hydroxypiperidine-1-carbonyl)piperidin-1-yl)ethan-1-one is a compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol . This compound features a piperidine ring, which is a six-membered heterocyclic amine, and is widely used in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 1-(4-(3-Hydroxypiperidine-1-carbonyl)piperidin-1-yl)ethan-1-one involves multiple steps, typically starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions . Industrial production methods often involve bulk custom synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
1-(4-(3-Hydroxypiperidine-1-carbonyl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(4-(3-Hydroxypiperidine-1-carbonyl)piperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 1-(4-(3-Hydroxypiperidine-1-carbonyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1-(4-(3-Hydroxypiperidine-1-carbonyl)piperidin-1-yl)ethan-1-one can be compared with other piperidine derivatives, such as:
1-(Piperidin-1-yl)ethanone: This compound has a simpler structure and different reactivity.
Piperine: A naturally occurring piperidine derivative with significant biological activities.
Evodiamine: Another piperidine derivative with notable anticancer properties
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C13H22N2O3 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-[4-(3-hydroxypiperidine-1-carbonyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H22N2O3/c1-10(16)14-7-4-11(5-8-14)13(18)15-6-2-3-12(17)9-15/h11-12,17H,2-9H2,1H3 |
InChI Key |
NLUWEQXRSLCADE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)O |
Origin of Product |
United States |
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